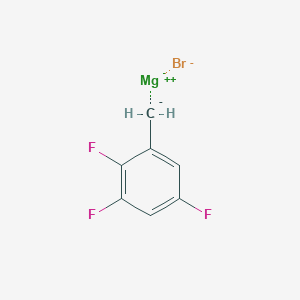
2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. The compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trifluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5-trifluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium with the bromide compound .
Industrial Production Methods
In an industrial setting, the production of 2,3,5-trifluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and maximize yield. The product is then purified and stored under conditions that prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluorobenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2,3,5-trifluorobenzylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent. Solvents like 2-methyltetrahydrofuran are preferred due to their ability to stabilize the Grignard reagent and facilitate clean reactions .
Major Products
The major products formed from reactions involving 2,3,5-trifluorobenzylmagnesium bromide include secondary and tertiary alcohols, depending on the electrophile used. For example, reacting with an aldehyde will yield a secondary alcohol, while reacting with a ketone will yield a tertiary alcohol .
Scientific Research Applications
2,3,5-Trifluorobenzylmagnesium bromide is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzylmagnesium bromide
- 4-(Trifluoromethylthio)benzylmagnesium bromide
- 3-(4-Fluorobutoxy)phenylmagnesium bromide
Uniqueness
2,3,5-Trifluorobenzylmagnesium bromide is unique due to the presence of three fluorine atoms on the benzyl ring, which can significantly influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H4BrF3Mg |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
magnesium;1,2,5-trifluoro-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c1-4-2-5(8)3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
VBGFCHDJKAPCJH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1F)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


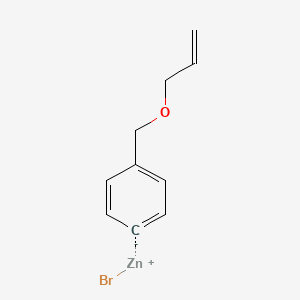
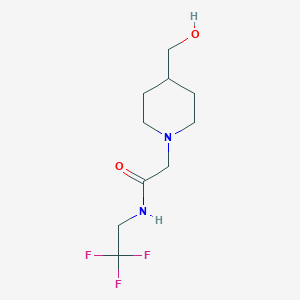
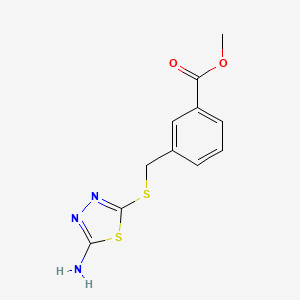
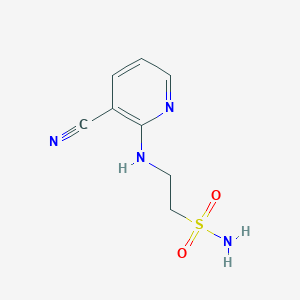
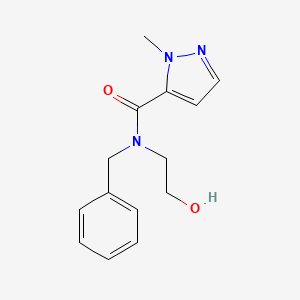
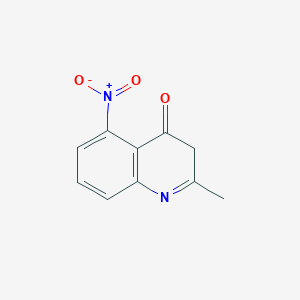
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)


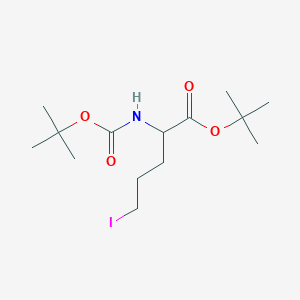
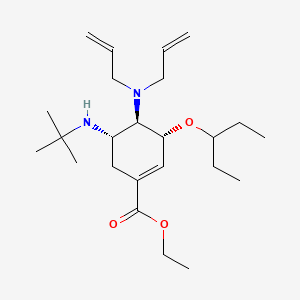
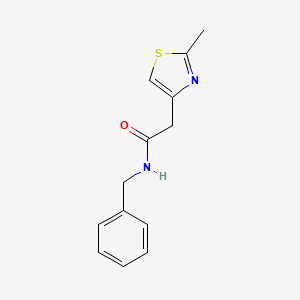
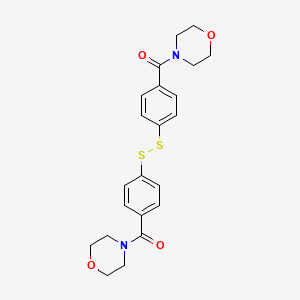
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
